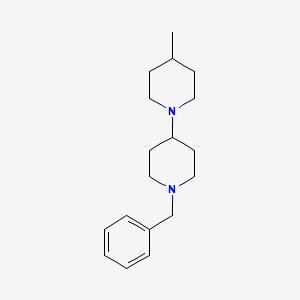
Tetramethyldistannene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethyldistannene is an organotin compound characterized by a tin-tin double bond (Sn=Sn) with four methyl groups attached to the tin atoms. This compound is of significant interest due to its unique structural and chemical properties, which make it a valuable subject in the field of organometallic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: Tetramethyldistannene can be synthesized through the photolysis of 1,1,3,4-tetramethylstannacyclopent-3-ene in hexane solution. The process involves the formation of dimethylstannylene (SnMe2) as an intermediate, which subsequently dimerizes to form this compound .
Industrial Production Methods:
化学反应分析
Types of Reactions: Tetramethyldistannene undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form tin oxides.
Reduction: Can be reduced to form lower oxidation state tin compounds.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogens like chlorine or bromine are typical reagents.
Major Products Formed:
Oxidation: Tin oxides and other tin-containing compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Halogenated tin compounds.
科学研究应用
Tetramethyldistannene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and in studying the reactivity of tin-tin double bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of tetramethyldistannene involves its reactivity with various chemical species. The tin-tin double bond (Sn=Sn) is a key feature that influences its chemical behavior. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
相似化合物的比较
Dimethylstannylene (SnMe2): A related compound with a single tin-tin bond.
Tetramethyldisilene (Si2Me4): An analogous silicon compound with a Si=Si double bond.
Tetramethyldigermene (Ge2Me4): A germanium analogue with a Ge=Ge double bond.
Uniqueness: Tetramethyldistannene is unique due to its tin-tin double bond, which imparts distinct reactivity and stability compared to its silicon and germanium analogues.
属性
CAS 编号 |
117488-69-4 |
|---|---|
分子式 |
C4H12Sn2 |
分子量 |
297.56 g/mol |
IUPAC 名称 |
dimethylstannanylidene(dimethyl)tin |
InChI |
InChI=1S/4CH3.2Sn/h4*1H3;; |
InChI 键 |
YWMMBLROIUSLBV-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](=[Sn](C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


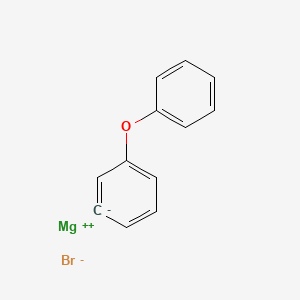
![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)
![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)
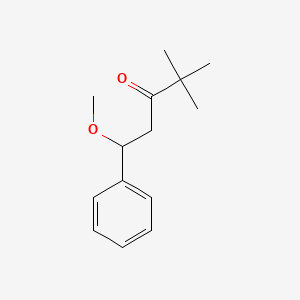
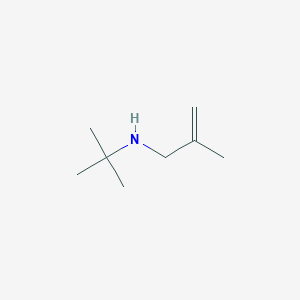
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
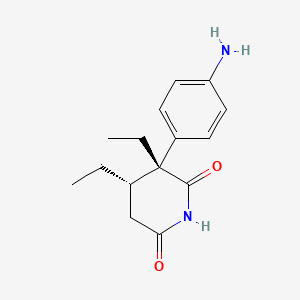
![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
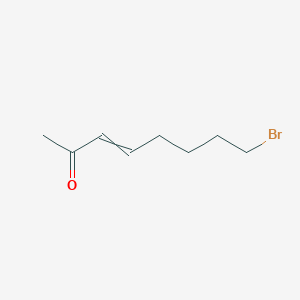
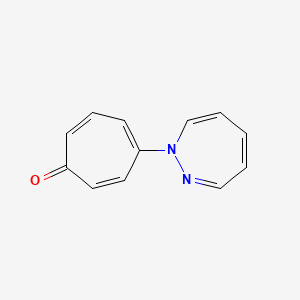
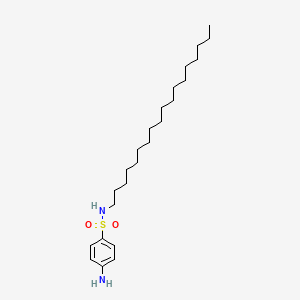
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
